Remibrutinib
Übersicht
Beschreibung
Remibrutinib is a small molecule drug that acts as a Bruton’s tyrosine kinase (BTK) inhibitor . It is in development for the treatment of chronic spontaneous urticaria . In November 2023, Novartis announced that the compound demonstrated clinically meaningful and statistically significant reduction in urticaria activity vs placebo in a Phase III trial .
Synthesis Analysis
Remibrutinib is a novel covalent BTK inhibitor that binds an inactive BTK conformation, which affords it unprecedented selectivity . Its optimization led to rapid BTK engagement in vivo and fast clearance, further limiting systemic exposure .Molecular Structure Analysis
Remibrutinib exhibits an exquisite kinase selectivity due to binding to an inactive conformation of BTK . This selectivity is due to the sequence variability around the binding pocket .Chemical Reactions Analysis
Enzyme phenotyping identified CYP3A4 to be the predominant elimination pathway of remibrutinib . The impact of concomitant treatment with CYP3A4 inhibitors was investigated in a study .Physical And Chemical Properties Analysis
A single oral dose of remibrutinib was rapidly absorbed with an apparent blood clearance of 280‒560 L/h and apparent volume of distribution of 400‒15,000 L . Food intake showed no clinically relevant effect on remibrutinib exposure .Wissenschaftliche Forschungsanwendungen
Treatment of B-cell Malignancies
Specific Scientific Field
Summary of the Application
Remibrutinib is a small-molecule inhibitor that targets Bruton Tyrosine Kinase (BTK), an essential enzyme in the signaling pathway of the B-cell receptor (BCR). This pathway is vital for the growth and activation of B-cells. Dysfunction of BTK has been linked to different types of B-cell cancers .
Methods of Application
Small-molecule inhibitors of BTK, like Remibrutinib, have been developed to selectively inhibit its activity and disrupt B-cell signaling pathways. These inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .
Results or Outcomes
Regulatory authorities have granted approval to treat B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), with multiple small-molecule BTK inhibitors .
Treatment of Chronic Spontaneous Urticaria (CSU)
Specific Scientific Field
Summary of the Application
Remibrutinib has been developed by Novartis pharmaceuticals for the treatment of chronic spontaneous urticaria (CSU), a condition characterized by the spontaneous appearance of wheals, angioedema, or both for six weeks or more .
Methods of Application
Remibrutinib is a highly effective BTK inhibitor that can be taken orally .
Results or Outcomes
Novartis announced positive top-line results from the Phase III REMIX-1 and REMIX-2 studies evaluating remibrutinib 25 mg b.i.d., in patients with CSU whose symptoms are inadequately controlled by H1-antihistamines .
Treatment of Sjögren’s Syndrome
Specific Scientific Field
Summary of the Application
Remibrutinib has been evaluated for its safety and efficacy in patients with moderate-to-severe Sjögren’s syndrome (SjS) in a phase 2 randomised, double-blind trial .
Methods of Application
Eligible patients fulfilling 2016 American College of Rheumatology/European League Against Rheumatism (EULAR) criteria for SjS received remibrutinib (100 mg) either one or two times a day, or placebo for the 24-week study treatment period .
Results or Outcomes
Remibrutinib significantly improved ESSDAI score in patients with SjS over 24 weeks compared with placebo. There was a trend towards improvement of unstimulated salivary flow with remibrutinib compared with placebo over 24 weeks .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUABMPOJOBCXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Remibrutinib | |
CAS RN |
1787294-07-8 | |
Record name | Remibrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1787294078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remibrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | REMIBRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7MVZ8HDNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.